N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine: is an organic compound that belongs to the class of heterocyclic amines It features a pyrrole ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-chloroaniline with a suitable pyrrole precursor. One common method is the cyclization of 2-chloroaniline with a 1,4-diketone under acidic conditions to form the desired pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
N-(2-chlorophenyl)pyrrole: Similar structure but lacks the dihydro component.
N-(2-chlorophenyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrole ring.
N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-2-amine: Similar structure but with different substitution patterns.
Uniqueness: N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H11ClN2/c11-8-4-1-2-5-9(8)13-10-6-3-7-12-10/h1-2,4-5H,3,6-7H2,(H,12,13) |
InChI Key |
DADXHMUZIXRGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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